methyl 2-(2-acetyl-3-methoxyphenyl)acetate
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Overview
Description
Methyl 2-(2-acetyl-3-methoxyphenyl)acetate: is an organic compound with the molecular formula C12H14O4 It is a derivative of phenylacetic acid and contains both an acetyl and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-acetyl-3-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(2-acetyl-3-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Friedel-Crafts acylation of 3-methoxyacetophenone with chloroacetic acid, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction conditions can enhance the scalability of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-acetyl-3-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-carboxy-3-methoxyphenyl)acetic acid.
Reduction: 2-(2-hydroxyethyl-3-methoxyphenyl)acetate.
Substitution: 2-(2-acetyl-3-ethoxyphenyl)acetate.
Scientific Research Applications
Methyl 2-(2-acetyl-3-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of methyl 2-(2-acetyl-3-methoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the acetyl group can form hydrogen bonds with active site residues, while the methoxy group can enhance lipophilicity, facilitating membrane penetration.
Comparison with Similar Compounds
Methyl 2-(2-acetyl-3-methoxyphenyl)acetate can be compared with similar compounds such as:
Methyl 2-(3-methoxyphenyl)acetate: Lacks the acetyl group, resulting in different reactivity and biological activity.
Methyl 2-(2-hydroxy-3-methoxyphenyl)acetate:
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetate: The position of the hydroxyl group influences its reactivity and biological interactions.
The uniqueness of this compound lies in the presence of both the acetyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(2-acetyl-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C12H14O4/c1-8(13)12-9(7-11(14)16-3)5-4-6-10(12)15-2/h4-6H,7H2,1-3H3 |
InChI Key |
LYFXJOIJVLENCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC)CC(=O)OC |
Origin of Product |
United States |
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